Cas no 858834-71-6 (3-(Benzylamino)-2-methylpropan-1-ol)

3-(Benzylamino)-2-methylpropan-1-ol is a chiral amino alcohol derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a benzylamino group and a hydroxyl group on a branched carbon chain, offering versatility in asymmetric catalysis and ligand design. The compound's stereochemistry and functional groups make it useful for constructing complex molecular frameworks, particularly in medicinal chemistry. Its stability under standard conditions and solubility in common organic solvents enhance its practicality in laboratory settings. The presence of both amine and alcohol functionalities allows for further derivatization, enabling tailored modifications for specific synthetic pathways. This compound is typically handled under inert conditions to preserve its reactivity.
3-(Benzylamino)-2-methylpropan-1-ol structure
858834-71-6 structure
Product Name:3-(Benzylamino)-2-methylpropan-1-ol
CAS No:858834-71-6
MF:C11H17NO
MW:179.258783102036
MDL:MFCD08691880
CID:1073300
PubChem ID:18387236
Update Time:2025-10-29

3-(Benzylamino)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzylamino)-2-methylpropan-1-ol
    • 3-benzylamino-2-methyl-propan-1-ol
    • 3-(BENZYLAMINO)-2-METHYL-1-PROPANOL
    • CHEMBRDG-BB 9070552
    • DTXSID20593343
    • SCHEMBL6990134
    • SB84611
    • CS-0326246
    • LS-05974
    • AKOS006238564
    • 858834-71-6
    • MFCD08691880
    • DB-314643
    • ALBB-018178
    • 1-propanol, 2-methyl-3-[(phenylmethyl)amino]-
    • MDL: MFCD08691880
    • Inchi: 1S/C11H17NO/c1-10(9-13)7-12-8-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
    • InChI Key: HJARAYMXDYVLBL-UHFFFAOYSA-N
    • SMILES: OCC(C)CNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 179.13100
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.004
  • Boiling Point: 298.5°C at 760 mmHg
  • Flash Point: 107.3°C
  • Refractive Index: 1.526
  • PSA: 32.26000
  • LogP: 1.79550

3-(Benzylamino)-2-methylpropan-1-ol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-(Benzylamino)-2-methylpropan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:858834-71-6)3-(Benzylamino)-2-methylpropan-1-ol
Order Number:A1182925
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:51
Price ($):240.0
Email:sales@amadischem.com

Additional information on 3-(Benzylamino)-2-methylpropan-1-ol

Comprehensive Overview of 3-(Benzylamino)-2-methylpropan-1-ol (CAS No. 858834-71-6): Properties, Applications, and Industry Insights

3-(Benzylamino)-2-methylpropan-1-ol (CAS No. 858834-71-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This secondary amine-alcohol hybrid features a benzyl group attached to an amino moiety, combined with a hydroxyl-functionalized branched carbon chain. Its molecular formula C11H17NO and moderate polarity make it a versatile intermediate in synthetic chemistry, particularly for designing bioactive molecules with improved pharmacokinetic profiles.

Recent studies highlight the compound's role as a chiral building block in asymmetric synthesis, addressing the growing demand for enantioselective pharmaceuticals. The presence of both amino and hydroxyl groups allows for diverse derivatization, enabling applications in drug discovery for neurological and cardiovascular targets. Industry reports indicate rising interest in similar amino alcohol derivatives for their potential as kinase inhibitors and GPCR modulators – key focus areas in 2024's precision medicine initiatives.

From a physicochemical perspective, 3-(Benzylamino)-2-methylpropan-1-ol typically appears as a colorless to pale yellow viscous liquid (purity >97% in commercial grades) with a boiling point range of 280-285°C at atmospheric pressure. Its solubility profile shows excellent miscibility in polar organic solvents like ethanol, DMSO, and dichloromethane, while being sparingly soluble in water (≈1.2 g/L at 25°C). These characteristics make it particularly valuable for solution-phase synthesis workflows favored by medicinal chemists.

The compound's stability under inert atmospheres and compatibility with common protecting group strategies (e.g., carbamates for amine protection) have made it a reliable intermediate in multi-step syntheses. Analytical data from HPLC-MS studies confirm its low propensity for degradation when stored properly (recommended at 2-8°C under argon), addressing frequent user queries about compound shelf life and storage conditions for amino-alcohol reagents.

In pharmaceutical applications, structural analogs of 3-(Benzylamino)-2-methylpropan-1-ol have demonstrated notable blood-brain barrier permeability – a hot topic in CNS drug development forums. Computational modeling suggests the benzyl moiety may enhance lipophilicity (calculated LogP ≈1.8) while the hydroxyl group maintains sufficient aqueous solubility, striking the balance required for orally bioavailable candidates. These properties align with current industry trends toward fragment-based drug design where small, functionalized building blocks are prioritized.

Manufacturing processes for CAS No. 858834-71-6 typically involve reductive amination of 2-methyl-3-hydroxypropanal with benzylamine, followed by careful purification via flash chromatography. Recent process optimization publications describe improved yields (up to 82%) using catalytic hydrogenation methods, reflecting the broader chemical industry's push toward green chemistry principles. These advancements respond to frequent search queries about scalable synthesis methods for amino alcohol intermediates.

Quality control protocols for this compound emphasize chiral purity analysis given its stereogenic center at the 2-position. Current GMP-grade suppliers provide detailed certificates of analysis including residual solvent screening (typically meeting ICH Q3C guidelines) and heavy metal content verification (<0.001% as per USP). Such documentation addresses regulatory concerns frequently raised in pharmaceutical excipient discussion forums.

Emerging applications in material science have been explored, with patent literature describing its incorporation into epoxy resin formulations as a curing agent modifier. The compound's ability to influence crosslinking density while maintaining thermal stability (decomposition onset >200°C by TGA) makes it potentially valuable for high-performance polymers – an area gaining traction in sustainable packaging research.

From a commercial availability standpoint, 3-(Benzylamino)-2-methylpropan-1-ol is offered by major fine chemical suppliers in quantities ranging from gram-scale for research use to kilogram batches for process development. Current market analysis indicates stable pricing (2024 Q2 average $320-450/kg for 95%+ purity), with lead times typically under 3 weeks for custom synthesis requests – information highly sought after in chemical sourcing platforms.

Safety assessments classify this compound as non-mutagenic in standard Ames tests, though proper laboratory handling with nitrile gloves and eye protection is recommended due to potential mild irritation. Its environmental profile shows ready biodegradability (>60% in 28-day OECD tests), positioning it favorably compared to persistent amine-based intermediates – a consideration increasingly important in ESG-compliant chemical procurement.

Future research directions may explore its utility in bioconjugation chemistry, particularly for antibody-drug conjugate (ADC) linker development. The compound's orthogonal functional groups could enable novel click chemistry applications, aligning with the pharmaceutical industry's growing investment in targeted therapeutics. Such potential keeps CAS No. 858834-71-6 on watchlists for emerging chemical entities in drug development pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:858834-71-6)3-(Benzylamino)-2-methylpropan-1-ol
A1182925
Purity:99%
Quantity:1g
Price ($):240.0
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